molecular formula C10H12OS B6253677 (3,4-dihydro-2H-1-benzothiopyran-6-yl)methanol CAS No. 1391072-48-2

(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanol

Cat. No.: B6253677
CAS No.: 1391072-48-2
M. Wt: 180.3
InChI Key:
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Description

(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanol is an organic compound with the molecular formula C10H12OS It belongs to the class of benzothiopyrans, which are sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydro-2H-1-benzothiopyran-6-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzaldehyde with an appropriate alkene in the presence of a catalyst to form the benzothiopyran ring. The resulting intermediate is then subjected to reduction reactions to introduce the methanol group at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3,4-dihydro-2H-1-benzothiopyran-6-yl)aldehyde or (3,4-dihydro-2H-1-benzothiopyran-6-yl)carboxylic acid.

Scientific Research Applications

(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing heterocycles are known to be effective.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of (3,4-dihydro-2H-1-benzothiopyran-6-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzothiopyran, 3,4-dihydro-: This compound is structurally similar but lacks the methanol group at the 6-position.

    2H-1-Benzopyran, 3,4-dihydro-: This compound has an oxygen atom instead of sulfur in the heterocyclic ring.

Uniqueness

(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanol is unique due to the presence of both the benzothiopyran ring and the methanol group, which confer specific chemical and biological properties

Properties

CAS No.

1391072-48-2

Molecular Formula

C10H12OS

Molecular Weight

180.3

Purity

95

Origin of Product

United States

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